molecular formula C14H10O3 B1237823 4-Dihydroxyethyl-8,9-epoxy-enediyne

4-Dihydroxyethyl-8,9-epoxy-enediyne

Cat. No.: B1237823
M. Wt: 226.23 g/mol
InChI Key: VMDQGDOIIPCVIS-QNPGQJGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Dihydroxyethyl-8,9-epoxy-enediyne is a polyol.

Scientific Research Applications

Flame Retardancy and Thermal Degradation in Epoxy Resins

Research indicates that epoxy resins enhanced with poly(DOPO substituted dihydroxyl phenyl pentaerythritol diphosphonate) exhibit improved flame retardancy and thermal stability. This enhancement is attributed to the incorporation of phosphate and aromatic structures, which contribute to the thermal oxidative degradation mechanisms and chemical components of the residual char in these resins (Wang et al., 2010).

Polymerization and Material Enhancement

The polymerization of enediynes, like 4-Dihydroxyethyl-8,9-epoxy-enediyne, has been explored for the synthesis of materials like polynaphthalenes. This process utilizes the Bergman cyclization as a polymerization reaction and aims to develop materials with exceptional thermal stability and potential applications in fields like electronics and aerospace (Smith et al., 1998).

Cycloadditions in Organic Synthesis

Epoxy enol silanes, which can be derived from compounds like this compound, are used in [4+3] cycloadditions, a key process in organic synthesis. These reactions yield products with multiple stereocenters and high diastereoselectivity, useful in synthesizing complex organic molecules (Chung et al., 2009).

Epoxy Resin Curing and Thermal Properties

Studies on curing behavior and thermal properties of novel epoxy resins incorporating structures like this compound demonstrate enhancements in thermal performance. Such studies are pivotal in advancing material science, particularly in improving properties relevant for high-performance applications (Cheng et al., 2009).

Enhancing Flame Retardant Property of Epoxy Resins

The development of additives and fillers derived from compounds similar to this compound for epoxy resins has shown to significantly enhance their thermal and flame-retardant properties. This has potential applications in various industries, including construction and electronics (Wu et al., 2018).

Applications in Multifunctional Epoxy Nanocomposites

Epoxy nanocomposites, utilizing the properties of compounds like this compound, are being explored for their multifunctional properties. These include magnetic, electrically conductive, and thermally conductive properties, with applications in aerospace, automotive, and high-voltage fields (Gu et al., 2016).

Properties

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

(1R)-1-[(1R,3S,6E)-2-oxatricyclo[8.3.0.01,3]trideca-6,10,12-trien-4,8-diyn-7-yl]ethane-1,2-diol

InChI

InChI=1S/C14H10O3/c15-9-12(16)10-3-1-5-13-14(17-13)8-2-4-11(14)7-6-10/h2-4,8,12-13,15-16H,9H2/b10-3+/t12-,13-,14+/m0/s1

InChI Key

VMDQGDOIIPCVIS-QNPGQJGNSA-N

Isomeric SMILES

C1=C[C@@]23[C@@H](O2)C#C/C=C(\C#CC3=C1)/[C@H](CO)O

Canonical SMILES

C1=CC23C(O2)C#CC=C(C#CC3=C1)C(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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